molecular formula C24H24ClN5O2 B15143893 rac cis-3-Hydroxy apatinib-d4 hydrochloride

rac cis-3-Hydroxy apatinib-d4 hydrochloride

Cat. No.: B15143893
M. Wt: 454.0 g/mol
InChI Key: MKYYCCAFGYUXJH-GSMPKNCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) provides unique properties that make it valuable for various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:

    Deuterium Exchange: Introduction of deuterium atoms into the precursor molecule through deuterium exchange reactions.

    Cyclization: Formation of the cyclopentyl ring structure through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using specific hydroxylation reagents.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt form to enhance solubility and stability.

Industrial Production Methods

Industrial production of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to the hydroxyl group using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) with modified functional groups, which can be used for further research and development.

Scientific Research Applications

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in biological assays to investigate cellular processes and signaling pathways.

    Medicine: Utilized in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of apatinib and its derivatives.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, angiogenesis, and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Apatinib: The non-deuterated form of the compound with similar tyrosine kinase inhibitory activity.

    Lenvatinib: Another tyrosine kinase inhibitor with a different molecular structure but similar therapeutic applications.

    Sorafenib: A multi-kinase inhibitor used in cancer treatment with a broader spectrum of activity.

Uniqueness

(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool for research and development in various scientific fields.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

454.0 g/mol

IUPAC Name

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1/i12D,13D,15D2;

InChI Key

MKYYCCAFGYUXJH-GSMPKNCXSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@H](C4)O)C#N.Cl

Canonical SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.